molecular formula C12H18N2 B8589479 N-Methyl-4-(pyridin-4-yl)cyclohexanamine

N-Methyl-4-(pyridin-4-yl)cyclohexanamine

Cat. No.: B8589479
M. Wt: 190.28 g/mol
InChI Key: BQESVWAJSHLVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-4-(pyridin-4-yl)cyclohexanamine is a cyclohexanamine derivative featuring a methyl group on the nitrogen atom and a pyridin-4-yl substituent at the 4-position of the cyclohexane ring. This structure combines the rigidity of the cyclohexane backbone with the aromatic and hydrogen-bonding capabilities of the pyridine moiety.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-methyl-4-pyridin-4-ylcyclohexan-1-amine

InChI

InChI=1S/C12H18N2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h6-10,12-13H,2-5H2,1H3

InChI Key

BQESVWAJSHLVKT-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-Methyl-4-(pyridin-4-yl)cyclohexanamine - N-Methyl group
- Pyridin-4-yl at C4
C12H18N2 190.29 Potential pharmacological agent (inferred) -
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine - 4-Methylpiperazinyl group at C4
- Chiral centers (R,R configuration)
C11H23N3 198 (MS [M + H]+) Intermediate in spirocyclic drug synthesis
N-(Phenyl(pyridin-4-yl)methyl)cyclohexanamine (4m) - Pyridinyl-phenylmethyl group
- Secondary amine
C19H23N2 279.40 Not specified; structural diversity study
4,4'-Methylenebis(cyclohexanamine) - Dimeric structure with methylene bridge
- Three geometric isomers (trans-trans, cis-cis, cis-trans)
C13H26N2 210.36 Industrial use (e.g., epoxy curing agents)
4-tert-Butyl-N,N-dimethylcyclohexan-1-amine - Bulky tert-butyl group
- N,N-dimethyl substitution
C12H25N 183.34 Enhanced lipophilicity (inferred)
N-Ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride - Pyrrolidinylmethyl group
- Dihydrochloride salt
C13H27N2·2HCl 289.30 Improved solubility (salt form)

Key Comparative Analysis

  • Substituent Effects: Pyridinyl vs. Piperazinyl: The pyridin-4-yl group in the target compound provides aromaticity and moderate polarity, enabling π-π stacking and hydrogen bonding. In contrast, the 4-methylpiperazinyl group in analogs introduces a flexible, nitrogen-rich heterocycle, likely enhancing solubility and receptor-binding versatility .
  • Molecular Weight and Physicochemical Properties :

    • The target compound (MW 190.29) is lighter than dimeric analogs (e.g., 4,4'-methylenebis(cyclohexanamine), MW 210.36), which may improve membrane permeability.
    • Salt forms (e.g., dihydrochloride in ) significantly enhance aqueous solubility compared to free bases .
  • Chiral analogs (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) highlight the importance of stereochemistry in drug design .

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